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Cystine, N,N'-bis(aminoiminomethyl)-

Cat. No.: B078657
CAS No.: 13551-09-2
M. Wt: 324.4 g/mol
InChI Key: SJDFZAUTVZNQJD-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Chemistry and Redox Biology

Cystine is the oxidized dimer of the amino acid cysteine. nih.govwikipedia.org The disulfide bond within cystine is a key structural and functional element in many proteins, contributing to their tertiary and quaternary structures. nih.gov This disulfide linkage is also redox-active, meaning it can be reversibly reduced back to two cysteine molecules. This cysteine/cystine redox cycle is fundamental to cellular redox biology, playing a crucial role in maintaining the appropriate redox environment within different cellular compartments and protecting against oxidative stress. wikipedia.org

The modification of cystine at its N-termini, as seen in "Cystine, N,N'-bis(aminoiminomethyl)-," introduces new functional groups without altering the core disulfide bond. This allows researchers to study the impact of these modifications on the molecule's behavior within a redox context, potentially influencing its transport, reactivity, and interactions with biological macromolecules.

Significance of Guanidine (B92328) Moieties in Bioactive Compounds

The "aminoiminomethyl" group is also known as a guanidino group. The guanidinium (B1211019) cation, the protonated form of guanidine, is a key functional group in a vast array of natural and synthetic bioactive compounds. Its positive charge is delocalized over three nitrogen atoms, allowing it to form strong, bidentate hydrogen bonds with negatively charged groups such as carboxylates and phosphates. This ability to engage in specific, high-affinity interactions is a primary reason for its prevalence in biologically active molecules.

The amino acid arginine, which contains a guanidino side chain, is frequently found in the active sites of enzymes and the binding interfaces of proteins. Many drugs and drug candidates incorporate guanidine moieties to enhance their binding to biological targets and to improve their pharmacological profiles. These compounds span a wide range of therapeutic areas, including antiviral, antibacterial, and anticancer agents. nih.gov The introduction of guanidine groups to a cystine scaffold, therefore, suggests the potential for creating molecules with novel biological activities.

Historical Perspective on Modified Cystine Research

The history of modified cystine research is intrinsically linked to the development of peptide chemistry and the study of protein structure and function. Early research focused on the synthesis of cystine-containing peptides to understand the role of disulfide bonds in protein folding and stability. The development of protecting group strategies in peptide synthesis enabled the selective modification of different functional groups on amino acids, including the amino groups of cystine.

Over the years, a variety of N,N'-bis-substituted cystine derivatives have been synthesized for diverse purposes. For example, derivatives with bulky protecting groups like tert-butyloxycarbonyl (Boc) have been instrumental in solid-phase peptide synthesis. chemimpex.com Other modifications have been explored to create cystine derivatives with altered solubility, stability, or biological activity. The synthesis of "Cystine, N,N'-bis(aminoiminomethyl)-" represents a continuation of this line of research, specifically exploring the impact of introducing the highly basic and interactive guanidine moiety.

While detailed research findings on the specific compound "Cystine, N,N'-bis(aminoiminomethyl)-" are not extensively available in publicly accessible literature, its chemical identity is confirmed in chemical databases.

Table 1: Chemical Identity of Cystine, N,N'-bis(aminoiminomethyl)-

Property Value
Molecular Formula C8H18N6O4S2
Molecular Weight 326.39 g/mol
IUPAC Name 2-amino-3-[[2-amino-3-(carbamimidoylamino)propanoyl]disulfanyl]propanoic acid

| PubChem CID | 228024 |

This data is sourced from the PubChem database. nih.gov

The exploration of such guanidinylated cystine derivatives holds promise for the development of new chemical probes and therapeutic agents that can leverage the unique properties of both the cystine core and the appended guanidine groups. Further research into the synthesis, properties, and biological activities of these compounds is warranted to fully uncover their potential in chemical biology and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N6O4S2 B078657 Cystine, N,N'-bis(aminoiminomethyl)- CAS No. 13551-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-carboxy-2-(diaminomethylideneamino)ethyl]disulfanyl]-2-(diaminomethylideneamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6O4S2/c9-7(10)13-3(5(15)16)1-19-20-2-4(6(17)18)14-8(11)12/h3-4H,1-2H2,(H,15,16)(H,17,18)(H4,9,10,13)(H4,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFZAUTVZNQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N=C(N)N)SSCC(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929029
Record name N,N'-Dicarbamimidoylcystine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-09-2
Record name Cystine, N,N'-bis(aminoiminomethyl)-
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Record name NSC20587
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dicarbamimidoylcystine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Guanidination of Amino Acids

Guanidination is a key chemical derivatization that converts a primary amine, such as the ε-amino group of lysine (B10760008) or the α-amino group of an amino acid, into a guanidino group. nih.gov This transformation can enhance the basicity of the original amino group and alter the molecule's chemical properties. nih.govacs.org In the context of proteomics, this derivatization is used to improve protein identification by mass spectrometry. nih.gov For the targeted synthesis of Cystine, N,N'-bis(aminoiminomethyl)-, specific strategies are employed to ensure the reaction occurs selectively at the N-terminal amines of the cystine framework.

Direct guanidination involves the reaction of a primary amine with a guanidinating agent in a single step. nih.gov This approach is advantageous as it can streamline the synthetic sequence by avoiding more circuitous routes that involve latent amine precursors like azides or carbamates. nih.gov A common challenge is the high reactivity of the guanidine (B92328) functional group, which often necessitates the use of protected guanidinating reagents. nih.gov

Several reagents have been developed for the effective guanidination of amino groups. One widely used reagent is O-methylisourea, which reacts selectively with the ε-amino group of lysine at an alkaline pH. nih.gov Another effective agent is 1H-pyrazole-1-carboxamidine hydrochloride (HPCA), which has been successfully employed for the guanidination of both lysine ε-amines and N-terminal α-amines in aqueous solutions at room temperature. acs.org The direct method involves reacting a protected guanidine reagent with the primary amine early in the synthesis, followed by deprotection at a later stage. nih.gov

Table 1: Common Guanidinating Reagents

Reagent Name Abbreviation Typical Application
O-methylisourea - Reacts with primary amines at alkaline pH to form guanidinium (B1211019) groups. nih.gov
1H-pyrazole-1-carboxamidine HPCA Used for guanidination of N-terminal α-amines and lysine ε-amines. acs.org

A critical aspect of synthesizing Cystine, N,N'-bis(aminoiminomethyl)- is the implementation of an effective protecting group strategy. The cystine molecule contains multiple reactive sites: two α-amino groups, two carboxylic acid groups, and a disulfide bond. To achieve selective guanidination at the amino groups, the other functional groups, particularly the thiol groups (if the disulfide bond is cleaved), must be masked. creative-peptides.com

The thiol group of cysteine is highly nucleophilic and prone to oxidation. creative-peptides.comnih.gov Therefore, its protection is paramount during synthesis. creative-peptides.com A variety of thiol protecting groups have been developed, each with specific conditions for removal, allowing for orthogonal strategies where one group can be removed without affecting another. mdpi.com

Commonly used thiol-protecting groups in peptide synthesis include:

Trityl (Trt): This group is labile to acids and can be removed with trifluoroacetic acid (TFA), making it useful for on-resin cyclization methods. peptide.combachem.com In Fmoc-based solid-phase peptide synthesis (SPPS), Trt is the most frequently used S-protecting group. bachem.com

Acetamidomethyl (Acm): The Acm group is stable under the acidic conditions used for final peptide cleavage from the resin. bachem.com It is compatible with both Fmoc and Boc synthesis strategies and is typically removed in a separate step using reagents like mercury(II) acetate or iodine. peptide.combachem.com

tert-Butyl (tBu): This acid-labile group is often used in the Fmoc strategy for protecting hydroxyl and thiol groups. creative-peptides.com

9-fluorenylmethyl (Fm): The Fm group is stable under peptide cleavage conditions but can be removed with piperidine, making it useful in selective post-cleavage cyclizations. peptide.com

Table 2: Selected Thiol Protecting Groups for Cysteine

Protecting Group Abbreviation Cleavage Conditions Compatibility
Trityl Trt Acid-labile (e.g., TFA). peptide.com Fmoc-SPPS. bachem.com
Acetamidomethyl Acm Mercury(II) acetate or iodine. peptide.com Fmoc and Boc strategies. bachem.com
tert-Butyl tBu Acid-labile (e.g., TFA). creative-peptides.com Fmoc strategy. creative-peptides.com

The efficiency of the guanidination reaction is highly dependent on the reaction conditions. The key parameter is pH; the reaction requires the primary amine to be in its deprotonated, nucleophilic state. nih.gov Therefore, amidination is typically carried out under alkaline conditions, with an optimal pH often cited as 10.5 or higher. nih.gov Ammonium hydroxide is commonly used to maintain the necessary alkaline environment. nih.gov

The reaction is often performed in a mixed solvent system. For example, a solution for conventional guanidination might consist of O-methylisourea in a mixture of water, acetonitrile, and ammonium hydroxide. nih.gov The reaction time can be relatively short, with complete guanidination of tryptic peptides being achieved in as little as 20 minutes. nih.gov Kinetic studies on the oxidative folding of cystine-knot peptides have also highlighted the importance of optimizing factors such as solvents, buffers, and redox assistants to achieve high conversion rates. mdpi.comnih.gov These principles of process optimization are directly applicable to achieving high yields in the synthesis of Cystine, N,N'-bis(aminoiminomethyl)-.

Synthesis of Precursors and Intermediate Compounds

The successful synthesis of the target molecule begins with the careful preparation of precursors and intermediates. This involves the strategic introduction of protecting groups onto the cystine framework to ensure that subsequent reactions, like guanidination, occur only at the desired positions.

Before the introduction of the aminoiminomethyl groups, the cystine starting material must be appropriately protected. While the target compound is N,N'-substituted, the initial protection strategy focuses on other reactive sites. The primary targets for protection are the sulfhydryl groups of cysteine, which are then oxidized to form the disulfide bond of a protected cystine derivative. google.com

For example, a common precursor is N,N'-Di-BOC-L-cystine, where the amino groups are protected with the tert-Butyloxycarbonyl (Boc) group. medchemexpress.com However, for the synthesis of Cystine, N,N'-bis(aminoiminomethyl)-, the amino groups must be free to react. Therefore, a more relevant precursor would be one where the carboxyl groups and the disulfide bridge are stable, while the amino groups are available for guanidination. This typically involves starting with two molecules of S-protected cysteine (e.g., Cys(Trt) or Cys(Acm)), coupling them to form the disulfide bond, and ensuring the N-terminal and carboxyl groups are appropriately managed for the subsequent guanidination step. The synthesis of Fmoc-MeCys(StBu)-OH, an N-methylated and S-protected cysteine derivative, illustrates the complexity of manipulating cysteine for further reactions, requiring multiple steps of protection and chemical transformation. nih.gov

The formation of an amide bond is a fundamental transformation in organic chemistry, often achieved by reacting an activated carboxylic acid derivative with an amine. researchgate.net While the primary transformation in synthesizing the target compound is guanidination, the formation of activated esters on a protected cystine precursor can be a key step in creating more complex intermediates. The carboxyl groups of a protected cystine can be converted into activated esters, which are more susceptible to nucleophilic attack than the free carboxylic acid. nsf.govacs.org

A common method for activating carboxylic acids is the formation of N-hydroxysuccinimide (NHS) esters. organic-chemistry.orgresearchgate.net This can be achieved by reacting the carboxylic acid with a coupling agent and N-hydroxysuccinimide. A recently developed method utilizes a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (Et3N) to convert carboxylic acids, including α-amino acid derivatives, into various active esters, including NHS esters. organic-chemistry.org This process is efficient, operates at room temperature, and avoids the use of carbodiimide coupling agents. organic-chemistry.org Once formed, these activated esters of a protected cystine derivative could be reacted with various nucleophiles to build more complex molecular architectures prior to the final guanidination and deprotection steps.

Disulfide Bond Formation and Cleavage in N,N'-Bis(aminoiminomethyl)-Cystine

The disulfide bond is the cornerstone of the N,N'-bis(aminoiminomethyl)-cystine structure, linking two N-(aminoiminomethyl)-cysteine units. The ability to form and cleave this bond is fundamental to its synthesis and study.

Oxidative Coupling Reactions to Form Disulfide Bridges

The synthesis of N,N'-bis(aminoiminomethyl)-cystine is achieved through the oxidative coupling of two molecules of its thiol precursor, N-(aminoiminomethyl)-cysteine. This critical step, often termed oxidative folding, establishes the disulfide bridge that defines the dimeric molecule. creative-proteomics.comwikipedia.org Several methodologies have been established for efficiently forming disulfide bonds in cysteine-containing molecules, which are applicable to this specific compound.

Common oxidative methods include direct exposure to atmospheric oxygen, treatment with chemical oxidants like iodine, or the use of redox systems. nih.govbachem.com In biological contexts, disulfide bond formation is a highly regulated process facilitated by enzymes. creative-proteomics.com The choice of method depends on the scale of the reaction, the desired purity, and the stability of the starting material.

Table 1: Methodologies for Oxidative Disulfide Bond Formation
MethodDescriptionKey Reagents/ConditionsReference
Air OxidationA simple and mild method where dissolved oxygen in a buffered solution acts as the oxidant to couple the thiol groups.Atmospheric oxygen, buffered aqueous solution nih.gov
Iodine-Mediated OxidationA rapid and highly efficient chemical method utilizing iodine as the oxidizing agent. It can also be used for simultaneous deprotection and oxidation of certain protected cysteine residues.Iodine (I₂), aqueous or alcoholic solvents bachem.comgoogle.com
Redox SystemsUtilizes a balanced redox buffer, such as a mixture of reduced and oxidized glutathione (B108866), to facilitate controlled disulfide bond formation and minimize side reactions.Glutathione (reduced/oxidized forms) bachem.com
Enzymatic OxidationIn vivo, enzymes like protein disulfide isomerases (PDIs) catalyze the formation and rearrangement of disulfide bonds. In vitro, other enzymes can be used for specific cysteine modifications.Protein Disulfide Isomerases (in vivo) creative-proteomics.com

Reductive Cleavage Strategies for Mechanistic Studies

The cleavage of the disulfide bond is a vital process for analytical and mechanistic studies, allowing for the characterization of the monomeric N-(aminoiminomethyl)-cysteine precursor. This reductive process is typically accomplished through thiol-disulfide exchange using an excess of a reducing agent. wikipedia.org

Potent reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly employed for their efficiency and reliability. wikipedia.orgnih.gov The selection of the reducing agent can be influenced by the experimental conditions, such as pH and the presence of other functional groups.

Table 2: Common Reagents for Reductive Cleavage of Disulfide Bonds
ReagentMechanism/Key FeaturesTypical ConditionsReference
Dithiothreitol (DTT)A strong reducing agent that forms a stable intramolecular disulfide bond after reducing the target, driving the reaction to completion.Aqueous buffer, typically used in excess wikipedia.org
β-Mercaptoethanol (BME)A standard thiol-based reducing agent; a large excess is required to shift the reaction equilibrium toward the reduced product.Aqueous buffer, used in large molar excess nih.gov
Tris(2-carboxyethyl)phosphine (TCEP)A non-thiol, potent, and selective reducing agent. It is stable, odorless, and effective over a broad pH range in an irreversible reaction.Aqueous solution nih.gov
Triisopropylsilane (TIS)Primarily used as a scavenger in peptide synthesis, but can also reduce disulfide bonds, particularly under strongly acidic conditions.Trifluoroacetic acid (TFA)-based cleavage cocktails nih.gov

Derivatization and Functionalization of the Core Structure

Beyond the disulfide bond, the N,N'-bis(aminoiminomethyl)-cystine molecule possesses other reactive sites—the carboxylic acid and guanidine groups—that allow for extensive derivatization and functionalization.

Esterification and Amidation at Carboxylic Acid Moieties

The two carboxylic acid functionalities present in the molecule are prime targets for modification to alter its solubility, charge, and pharmacokinetic properties. Standard organic synthesis techniques are employed for these transformations.

Esterification , the conversion of the carboxylic acids to esters, can be achieved through acid-catalyzed reactions with alcohols. Amidation , the formation of an amide bond, typically requires the use of coupling agents to activate the carboxylic acid for reaction with an amine. nih.gov Reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often used with additives like N-hydroxysuccinimide (NHS), facilitate efficient amide bond formation. nih.govmdpi.com

Table 3: Selected Methods for Carboxylic Acid Derivatization
ReactionMethodologyCommon ReagentsReference
EsterificationAcid-catalyzed reaction with an alcohol. For more complex substrates, coupling agents can be used to activate the carboxylic acid first.Methanol, Acid Catalyst (e.g., HCl), N,N'-Carbonyldiimidazole (CDI) nih.gov
AmidationActivation of the carboxylic acid with a coupling agent followed by reaction with a primary or secondary amine.EDC·HCl, NHS, Dicyclohexylcarbodiimide (DCC), HOBt nih.govmdpi.com
Amidation (Lewis Acid Catalysis)Direct amidation of unprotected amino acids catalyzed by Lewis acids.B(OCH₂CF₃)₃, Ti(OiPr)₄ nih.gov

Modification of Guanidine Nitrogen Atoms

The two guanidine groups of N,N'-bis(aminoiminomethyl)-cystine offer additional sites for chemical modification. Altering these highly basic, polar groups can significantly impact the molecule's receptor binding and interaction profiles. Key modifications include alkylation and acylation.

These reactions often require specialized precursor molecules or multi-step synthetic strategies to achieve selective modification of the terminal guanidino nitrogens. nih.govnih.govresearchgate.net For instance, terminally alkylated guanidines can be synthesized using precursors like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, which transfers a pre-modified guanidine group to an amine. nih.govresearchgate.net

Table 4: Strategies for the Modification of Guanidine Groups
ModificationSynthetic ApproachKey Reagents/PrecursorsReference
Alkylation (e.g., Methylation)On-resin multi-step procedure involving protection, a Mitsunobu reaction, and deprotection.o-NBS-Cl, PPh₃, DIAD, Methanol nih.gov
Alkylation (Guanidinylation)Use of a pre-alkylated guanidinylating reagent to transfer the modified group to a primary amine.N,N'-Di-Boc-1H-pyrazole-1-carboxamidine derivatives nih.govresearchgate.net
AcylationTransfer of a pre-acylated guanidine group using a suitable precursor.Acylated derivatives of N-Boc-S-methylisothiourea nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting the three-dimensional structure of "Cystine, N,N'-bis(aminoiminomethyl)-" and how it might interact with biological macromolecules. These simulations provide a static yet insightful view of the molecule's potential binding modes and affinities.

The conformational flexibility of "Cystine, N,N'-bis(aminoiminomethyl)-" is largely dictated by the rotational freedom around the disulfide linkage and the orientation of the terminal guanidine (B92328) groups.

The disulfide linkage in cystine-containing molecules is characterized by the Cβ-Sγ-S'γ-C'β torsion angle (χS-S). This bond is known to have preferred conformations, typically with χS-S values around ±90°, which minimizes lone pair repulsion between the sulfur atoms. nih.gov The energy barrier for rotation around the S-S bond is relatively low, allowing for a degree of flexibility that can be crucial for fitting into a biological receptor. In inhibitory cystine knot (ICK) motifs, for example, disulfide conformations are highly conserved, with specific torsional angles like (+,-)SynRHHook and (+,-)RHSpiral being predominant. nih.gov

The guanidine groups (aminoiminomethyl) are resonance-stabilized and largely planar. The primary conformational flexibility arises from the rotation around the single bonds connecting them to the main cystine scaffold. These groups are protonated at physiological pH, carrying a delocalized positive charge, which strongly influences their preferred orientation to engage in electrostatic interactions.

Structural FeatureTypical Torsion Angle (χ)DescriptionReference
Disulfide Linkage (C-S-S-C)~ ±90°Energetically favorable conformation minimizing lone pair repulsion. Allows for right-handed or left-handed chirality. nih.gov
Guanidinium (B1211019) GroupPlanarThe C-N bonds have significant double-bond character due to resonance, resulting in a planar structure.General Chemical Principle

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or nucleic acid. For "Cystine, N,N'-bis(aminoiminomethyl)-", docking simulations can elucidate its potential to interact with specific biological targets.

The two positively charged guanidinium groups are predicted to be the primary drivers of binding affinity. These groups are well-known to form strong hydrogen bonds and salt bridges with negatively charged amino acid residues such as aspartate and glutamate (B1630785) on a protein's surface. This "arginine mimicry" is a key interaction motif in many biological recognition processes.

Docking studies on related molecules provide a framework for understanding these potential interactions. For instance, simulations of L-cystine docking into the binding site of the xCT antiporter revealed key interactions with backbone amines and specific side chains. researchgate.netresearchgate.net Similarly, docking simulations of cysteine-based derivatives into enzyme active sites, such as DNA gyrase, have been used to predict binding modes and guide the design of new inhibitors. nih.gov For "Cystine, N,N'-bis(aminoiminomethyl)-", simulations would likely explore its fit within catalytic sites or allosteric pockets, with a focus on optimizing electrostatic and hydrogen bonding interactions. frontiersin.orgmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations offer a more fundamental approach to understanding the behavior of "Cystine, N,N'-bis(aminoiminomethyl)-" by solving the electronic Schrödinger equation. These methods provide detailed information about electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule to determine its properties. scitepress.orgresearchgate.net For "Cystine, N,N'-bis(aminoiminomethyl)-", DFT can be used to analyze the charge distribution, molecular orbitals, and reactivity indices.

Calculations would likely show that the positive charge is delocalized across the N-C-N system of the two guanidinium groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. DFT studies on related amino acids like cysteine have been used to investigate its adsorption onto nanotubes, showing that functionalization significantly alters electronic properties like the energy gap, thereby increasing reactivity. nih.gov

DFT-Calculated PropertySignificance for Cystine, N,N'-bis(aminoiminomethyl)-Analogous System Finding
Charge DistributionReveals the localization of positive charge on the guanidinium groups, predicting sites for electrostatic interactions.In guanine, charge distribution is key to hydrogen bonding in DNA base pairs. scitepress.org
HOMO EnergyIndicates the molecule's ability to donate electrons (nucleophilicity).The HOMO of cysteine is involved in its chemical adsorption onto surfaces. nih.gov
LUMO EnergyIndicates the molecule's ability to accept electrons (electrophilicity).The LUMO is a key factor in the electron transfer properties of molecules. nih.gov
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.Functionalization of nanotubes with cysteine reduces the energy gap, increasing conductivity. nih.gov

Ab initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

For "Cystine, N,N'-bis(aminoiminomethyl)-", ab initio calculations could predict:

Vibrational Frequencies : Characteristic stretching frequencies for the S-S bond, C-N bonds of the guanidinium group, and N-H bonds. Studies on L-cysteine have used ab initio methods to assign bands in its IR, Raman, and neutron scattering spectra. researchgate.net

NMR Chemical Shifts : Prediction of 1H and 13C chemical shifts, which are highly sensitive to the local electronic environment of each atom. This can help in confirming the connectivity and conformational state of the molecule in solution.

These computational predictions are invaluable for interpreting experimental spectra and gaining a deeper understanding of the molecule's structure and bonding.

Molecular Dynamics Simulations

While molecular modeling provides a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into conformational dynamics, solvent interactions, and the stability of molecular complexes. frontiersin.org

For "Cystine, N,N'-bis(aminoiminomethyl)-", an MD simulation would typically place the molecule in a box of solvent (e.g., water) and calculate the forces on each atom to model its movement over nanoseconds or microseconds. Such simulations could reveal:

Conformational Flexibility : How the molecule explores different shapes over time, including rotations of the disulfide bond and the guanidinium side chains.

Solvation : The structure of water molecules around the charged guanidinium groups and the more hydrophobic disulfide region.

Binding Stability : If simulated in complex with a biological target (e.g., a protein), MD can assess the stability of the binding pose predicted by docking. mdpi.com Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein are monitored to see if the complex remains stable or dissociates. nih.gov MD simulations of L-cystine have been used to assess the quality of docking poses and understand its binding interactions within transporter proteins. researchgate.netresearchgate.net

MD simulations thus bridge the gap between static structures and the dynamic reality of molecular behavior in a biological context.

Simulation of Compound Behavior in Aqueous and Biological Environments

There is currently no available research simulating the behavior of Cystine, N,N'-bis(aminoiminomethyl)- in aqueous or biological environments. Such simulations would be crucial for understanding its conformational flexibility, solvation properties, and potential interactions with biological macromolecules.

Molecular dynamics (MD) simulations in explicit water models would typically be employed to investigate the hydration shell around the molecule. Key parameters that would be analyzed in such a study, were the data available, would include:

Radial Distribution Functions (RDFs): To describe the probability of finding water molecules at a certain distance from specific atoms or functional groups of the compound (e.g., the guanidinium groups, carboxyl groups, and the disulfide bridge).

Solvation Free Energy: Calculation of the energy change when transferring the molecule from a vacuum to a solvent, providing insight into its solubility.

In a biological context, simulations might explore the compound's interaction with lipid bilayers or its binding affinity to specific protein targets. The positively charged guanidinium groups would be expected to play a significant role in electrostatic interactions with negatively charged biological surfaces, such as cell membranes or the active sites of certain enzymes. However, without specific studies, any discussion remains speculative.

Table 1: Hypothetical Simulation Parameters for Cystine, N,N'-bis(aminoiminomethyl)- in Aqueous Solution

ParameterDescriptionPotential Research Focus
Force FieldA set of parameters to describe the potential energy of the system (e.g., CHARMM, AMBER, GROMOS).Determining an appropriate force field for the guanidinium-modified cysteine residues.
Water ModelThe model used to represent water molecules in the simulation (e.g., TIP3P, SPC/E).Assessing the impact of different water models on the solvation structure.
System SizeThe number of atoms in the simulation box, including the solute and solvent molecules.Ensuring the simulation box is large enough to avoid artifacts from periodic boundary conditions.
Simulation TimeThe duration of the simulation, typically on the nanosecond to microsecond scale.Capturing the full range of conformational dynamics and solvent reorganization.
EnsembleThe statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT).Maintaining constant temperature and pressure to mimic physiological conditions.

This table is illustrative of the type of data that would be generated from the requested research, which is not currently available.

Dynamics of Intermolecular Hydrogen Bonding and Charge Interactions

No specific research has been published on the intermolecular hydrogen bonding and charge interaction dynamics of Cystine, N,N'-bis(aminoiminomethyl)-. The presence of multiple hydrogen bond donors and acceptors, along with the two positively charged guanidinium groups and two negatively charged carboxylate groups (at physiological pH), suggests that these interactions would be complex and fundamental to its behavior.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), could be used to study the geometry and energetics of hydrogen bonds between the compound and water molecules or with itself. Analysis of MD simulation trajectories would reveal the dynamics of these interactions, including the average number of hydrogen bonds and their lifetimes.

The charge-charge interactions, particularly those involving the guanidinium and carboxylate groups, would be expected to have a profound influence on the molecule's structure and its interactions with its environment. These electrostatic interactions are long-ranged and would be critical in any simulation of its binding to a biological partner.

Table 2: Key Functional Groups and Their Expected Intermolecular Interactions

Functional GroupType of InteractionExpected Significance
GuanidiniumHydrogen Bond Donor, Strong Electrostatic (Positive Charge)Dominant role in interactions with negatively charged molecules and surfaces; formation of strong, stable hydrogen bonds.
CarboxylateHydrogen Bond Acceptor, Strong Electrostatic (Negative Charge)Key for salt-bridge formation with the guanidinium groups (intramolecularly or intermolecularly) or other positive charges.
Disulfide Bridgevan der Waals, Potential for weak H-bond acceptanceInfluences the overall conformation and steric properties; may interact with hydrophobic pockets.
Amide (Backbone)Hydrogen Bond Donor and AcceptorContributes to the network of hydrogen bonds with solvent and other molecules.

This table outlines the interactions that would be the subject of the requested computational studies, which have not been performed or published.

Biochemical and Molecular Interaction Mechanisms

Interaction with Transporter Proteins and Channels

The transport of cystine across the plasma membrane is a critical, highly regulated process, essential for providing cells with the necessary precursor for key antioxidant molecules.

Mechanistic Studies of Transport Kinetics and Regulation

The transport mediated by System Xc- is characterized by specific kinetic parameters. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity, has been reported to be approximately 45 µM for cystine and 78 µM for glutamate (B1630785). nih.gov The transporter functions as an obligate exchanger, meaning the import of one molecule of cystine is tightly coupled to the export of one molecule of glutamate. nih.gov

Regulation of System Xc- activity is multifactorial. A primary regulatory mechanism is substrate availability. nih.gov High intracellular glutamate concentrations fuel the exchange, promoting cystine uptake. nih.gov Conversely, elevated extracellular glutamate competitively inhibits cystine import, a mechanism of significant importance in the central nervous system where glutamate is a major neurotransmitter. nih.govwikipedia.org The activity of System Xc- can also be regulated at the level of gene expression. For instance, oxidative stress can induce the upregulation of the SLC7A11 gene, increasing the number of transporter units on the cell surface to bolster the cell's antioxidant capacity. nih.gov Recent studies also suggest that the transporter's activity and trafficking may be regulated by post-translational modifications, such as acetylation, at specific lysine (B10760008) residues. hope.edu

Table 2: Kinetic Parameters of System Xc-

SubstrateParameterValueReference
CystineKm45 µM nih.gov
GlutamateKm78 µM nih.gov
CystineKi (for glutamate uptake)33 µM nih.gov
GlutamateKi (for cystine uptake)150 µM nih.gov

Role in Cellular Redox Homeostasis

Cystine is central to the maintenance of cellular redox homeostasis, primarily by serving as the main extracellular source for the synthesis of glutathione (B108866), the most abundant intracellular antioxidant.

Influence on Intracellular Glutathione Biosynthesis Pathways

Once transported into the cell via System Xc-, cystine is rapidly reduced to two molecules of cysteine. nih.govbiorxiv.org This reduction is catalyzed by enzymes such as thioredoxin reductase. nih.gov Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH). biorxiv.orgetprotein.comnih.gov The biosynthesis of GSH is a two-step, ATP-dependent process:

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. etprotein.comnih.gov

Addition of glycine (B1666218): Glutathione synthetase (GS) then adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinylglycine). etprotein.comnih.gov

The availability of cysteine is the most critical factor limiting the rate of GSH synthesis. nih.govetprotein.com Therefore, the activity of System Xc- in importing cystine directly regulates the cell's capacity to produce GSH and thereby maintain its antioxidant defense system. nih.gov

Participation in Thiol-Disulfide Exchange Reactions within Cellular Compartments

The intracellular environment is generally maintained in a reduced state, which contrasts with the more oxidizing extracellular space. nih.gov The cystine/cysteine couple is a major contributor to the redox potential in both compartments. nih.gov Within the cell, the cysteine provided from imported cystine is crucial for participating in thiol-disulfide exchange reactions. nih.govfrontiersin.org

These reactions involve the transfer of a disulfide bond from one molecule to another. A thiol group (R-SH) from a molecule like cysteine or a cysteine residue in a protein acts as a nucleophile, attacking a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and a new thiol. nih.gov These exchange reactions are fundamental to:

Protein Folding: Correct disulfide bond formation is essential for the tertiary structure and stability of many secreted and membrane-bound proteins. nih.gov

Redox Signaling: The reversible oxidation of cysteine thiols to form disulfides can act as a "redox switch," altering a protein's function in response to changes in the cellular redox state. acs.orgnih.gov

Antioxidant Defense: Enzymes like glutaredoxin and thioredoxin use their own reactive cysteine thiols to reduce disulfide bonds in other proteins, a process that is critical for repairing oxidative damage. nih.gov

Molecular Mechanisms of Biological Activity in Cellular Models

Effects on Intracellular Signaling Cascades and Gene Expression

A diligent search of scientific databases and research repositories did not yield any studies detailing the effects of "Cystine, N,N'-bis(aminoiminomethyl)-" on intracellular signaling cascades or gene expression. Consequently, there is no information to report on how this specific compound may modulate cellular signaling pathways or alter the expression of specific genes.

Study of Crystallization Inhibition Mechanisms at the Molecular Level

Mechanistic Organic and Inorganic Chemistry

Reaction Kinetics and Thermodynamics

The reactivity of Cystine, N,N'-bis(aminoiminomethyl)- is primarily dictated by the stability of its guanidine (B92328) functionalities and the redox chemistry of its disulfide linkage.

Studies on the Stability of Guanidine Groups under Varied Chemical Conditions

The guanidine group, characterized by its Y-shaped arrangement of nitrogen atoms double-bonded to a central carbon, is one of the strongest organic bases. This high basicity is attributed to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. The positive charge is delocalized over the three nitrogen atoms, rendering the conjugate acid highly stable.

The stability of the guanidine groups in Cystine, N,N'-bis(aminoiminomethyl)- is expected to be significant across a wide pH range. However, extreme chemical conditions can lead to their modification or degradation.

Acidic Conditions: Under strong acidic conditions, the guanidinium groups will be fully protonated and generally stable. Hydrolysis would require extremely harsh conditions not typically encountered in biological or standard laboratory settings.

Basic Conditions: In highly alkaline solutions, the neutral guanidine group can be susceptible to hydrolysis, although it is generally more resistant than other functional groups like esters or amides. The rate of hydrolysis would be dependent on temperature and the concentration of the base.

Chemical Modification: The guanidine group can be chemically modified. For instance, it can be acylated, although this often requires specific reagents and conditions due to the high nucleophilicity of the nitrogens being tempered by resonance. nih.gov Guanidine hydrochloride has been used as an organocatalyst for N-Boc protection of amino groups, highlighting its interaction and stability within certain reaction types. researchgate.net

Interactive Data Table: pKa Values of Relevant Functional Groups

The following table provides typical pKa values for the functional groups present in Cystine, N,N'-bis(aminoiminomethyl)-, which are crucial for understanding its acid-base chemistry and stability.

Functional GroupApproximate pKa
Carboxylic Acid (α-amino acid)1.7 - 2.4
Guanidinium Ion~13.5
Ammonium Ion (α-amino acid)8.8 - 10.6

Kinetics of Disulfide Bond Formation and Reduction

The disulfide bond is a pivotal functional group, providing a covalent link that can be reversibly formed and cleaved under redox conditions. This chemistry is fundamental in protein structure and function. frontiersin.org

The formation of a disulfide bond is an oxidation process, while its cleavage is a reduction. frontiersin.org The kinetics of these processes for Cystine, N,N'-bis(aminoiminomethyl)- would be influenced by several factors:

Reducing and Oxidizing Agents: The rate of disulfide bond reduction is dependent on the concentration and nature of the reducing agent. Thiols like dithiothreitol (B142953) (DTT) and β-mercaptoethanol are commonly used. The reaction mechanism typically involves a thiol-disulfide exchange. nih.gov Similarly, oxidizing agents like oxygen (in the presence of metal catalysts), hydrogen peroxide, or iodine can facilitate disulfide bond formation from the corresponding thiol.

pH: The kinetics of thiol-disulfide exchange are highly pH-dependent. The reaction is typically initiated by the thiolate anion (S-), the concentration of which increases with pH above the pKa of the thiol group (typically around 8-9). Therefore, the rate of disulfide reduction by a thiol-containing reagent generally increases with pH in this range.

Steric Hindrance: The accessibility of the disulfide bond to reducing or oxidizing agents will affect the reaction rate. The presence of the bulky bis(aminoiminomethyl) groups on the cystine backbone may introduce some steric hindrance compared to unsubstituted cystine.

Mechanical Force: Studies on proteins have shown that mechanical force can influence the kinetics of disulfide bond reduction, suggesting that conformational changes can alter the activation energy of the reaction. nih.gov

Complexation Chemistry

The nitrogen and oxygen atoms in Cystine, N,N'-bis(aminoiminomethyl)- present potential coordination sites for metal ions.

Interaction with Metal Ions and Coordination Compound Formation

For Cystine, N,N'-bis(aminoiminomethyl)-, the guanidine groups introduce additional, highly effective metal-binding sites. The nitrogen atoms of the guanidine groups are excellent ligands for a variety of metal ions. The compound could act as a multidentate ligand, potentially forming stable chelate complexes.

Studies on similar amino acid-derived ligands have shown complex formation with ions such as Cu(II), Al(III), and Fe(III). researchgate.net For instance, potentiometric studies on L-Cystine with these metal ions have demonstrated the formation of various complex species. researchgate.net It is reasonable to expect that Cystine, N,N'-bis(aminoiminomethyl)- would exhibit robust complexation behavior with transition metals and other metal ions due to its array of potential donor atoms. The stability of these complexes would be influenced by factors such as the nature of the metal ion, the pH of the solution, and the formation of stable chelate rings.

Interactive Data Table: Stability Constants of Metal-Cysteine Complexes

While data for Cystine, N,N'-bis(aminoiminomethyl)- is unavailable, the following table for the related amino acid cysteine provides insight into the affinity of relevant functional groups for metal ions. ajchem-b.com

Metal IonLigandlog K1log K2
Cu(II)Cysteine8.4-
Mn(II)Cysteine3.93.1

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with Cystine, N,N'-bis(aminoiminomethyl)- could be characterized by various spectroscopic techniques:

UV-Visible Spectroscopy: Coordination of a metal ion often leads to changes in the electronic environment of the ligand, resulting in shifts in the UV-Visible absorption spectrum. For transition metal complexes, d-d electronic transitions can give rise to characteristic absorption bands in the visible region. mdpi.comscirp.org

Infrared (IR) Spectroscopy: The formation of coordinate bonds between the metal ion and the ligand's functional groups (e.g., C=O, N-H) would cause shifts in their vibrational frequencies in the IR spectrum. For instance, a shift in the C=N stretching frequency of the guanidine group upon complexation would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the metal complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can identify the atoms involved in binding to the metal ion. mdpi.com

Mass Spectrometry: Techniques like MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry can be used to determine the stoichiometry of the metal-ligand complexes. scirp.org

Emerging Research Areas and Future Perspectives

Development of Analytical Probes and Research Reagents

The ability to detect and quantify specific biomolecules is paramount for understanding their roles in biological systems. For Cystine, N,N'-bis(aminoiminomethyl)-, the development of selective analytical probes and research reagents is a crucial first step in elucidating its behavior. Current research in amino acid sensing provides a strong foundation for this endeavor. biorxiv.orgresearchgate.net

Fluorescent probes, in particular, offer high sensitivity and the potential for real-time imaging in cellular environments. frontiersin.org A promising approach would be the design of probes that specifically recognize the guanidinium (B1211019) groups or the unique spatial arrangement of these groups in the Cystine, N,N'-bis(aminoiminomethyl)- molecule. For instance, BODIPY-based fluorescent dyes, which have been successfully used to create probes for pan-amino acid sensing, could be modified to enhance their selectivity for guanidinylated compounds. biorxiv.orgresearchgate.net The design of such probes would involve creating a recognition motif that complements the structure and electronic properties of the target molecule, leading to a measurable change in fluorescence upon binding.

Another avenue of exploration is the use of nanoparticles as colorimetric probes. Gold nanoparticles, for example, have been employed for the sensitive and selective detection of cysteine. nih.gov This methodology could potentially be adapted for Cystine, N,N'-bis(aminoiminomethyl)-, where the interaction of the guanidinium groups with the nanoparticle surface could induce aggregation and a corresponding color change.

Furthermore, the development of specific antibodies or aptamers that bind to Cystine, N,N'-bis(aminoiminomethyl)- would provide highly selective reagents for its detection and quantification in complex biological samples. These reagents could be utilized in various assay formats, such as ELISA and Western blotting, to study the uptake, metabolism, and localization of this compound.

Table 1: Potential Analytical Probes for Cystine, N,N'-bis(aminoiminomethyl)-

Probe Type Detection Principle Potential Advantages
Fluorescent Probes Change in fluorescence intensity or wavelength upon binding High sensitivity, suitable for live-cell imaging
Colorimetric Probes Visible color change upon interaction Simple, cost-effective, suitable for rapid screening
Antibody-based Reagents Specific binding of an antibody to the target molecule High specificity and affinity

Exploration of Novel Synthetic Pathways for Guanidine-Modified Amino Acids

The synthesis of guanidine-modified amino acids like Cystine, N,N'-bis(aminoiminomethyl)- presents unique challenges due to the high basicity and potential for side reactions of the guanidinium group. Established methods for the synthesis of cysteine-containing peptides provide a solid starting point, but modifications are necessary to accommodate the guanidinylation step. umn.educsic.es

One potential synthetic route involves the direct guanidinylation of cystine. This would require a guanidinylating agent that is reactive towards the primary amino groups of cystine without cleaving the disulfide bond. A variety of guanidinylating reagents are known in organic chemistry, and their suitability for this specific transformation would need to be systematically evaluated.

Alternatively, a more controlled approach would involve the synthesis of a protected S-aryl-cysteine derivative, followed by guanidinylation of the amino group, and subsequent deprotection and oxidative dimerization to form the desired product. This multi-step approach would offer greater control over the reaction and potentially lead to higher yields and purity. The choice of protecting groups for the carboxylic acid and thiol functionalities would be critical to ensure compatibility with the guanidinylation conditions. csic.es

Solid-phase peptide synthesis (SPPS) techniques could also be adapted for the synthesis of peptides containing Cystine, N,N'-bis(aminoiminomethyl)-. umn.educsic.es This would involve the development of a suitable protected guanidinylated cysteine monomer that can be incorporated into a growing peptide chain. The stability of the guanidinium group and the disulfide bond to the conditions of SPPS would need to be carefully assessed.

Advanced Computational Approaches for Predicting Compound Behavior in Complex Systems

Computational modeling provides a powerful tool for predicting the behavior of molecules in complex biological systems, thereby guiding experimental design and saving valuable resources. For Cystine, N,N'-bis(aminoiminomethyl)-, computational approaches can be used to understand its conformational preferences, interactions with other molecules, and potential biological targets.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in aqueous solution or in the presence of a lipid bilayer. nih.gov These simulations can provide insights into the flexibility of the molecule, the orientation of the guanidinium groups, and the stability of the disulfide bond. The results of these simulations can be used to generate hypotheses about how the molecule might interact with proteins or other biological macromolecules.

Quantum mechanical (QM) calculations can be used to study the electronic properties of the molecule, such as its charge distribution and reactivity. These calculations can help to predict the types of non-covalent interactions that the molecule is likely to form, such as hydrogen bonds and salt bridges. This information is crucial for understanding how the molecule might bind to a protein or other target.

Furthermore, computational docking studies can be used to predict the binding of Cystine, N,N'-bis(aminoiminomethyl)- to specific protein targets. These studies can help to identify potential biological targets for the molecule and to design more potent and selective analogs. The integration of computational and experimental approaches will be essential for fully characterizing the properties and potential applications of this novel compound. nih.gov

Table 3: Computational Methods for Studying Cystine, N,N'-bis(aminoiminomethyl)-

Computational Method Information Obtained Potential Applications
Molecular Dynamics (MD) Conformational preferences, flexibility, interactions with solvent and membranes Predicting membrane permeability, understanding protein binding
Quantum Mechanics (QM) Electronic properties, reactivity, interaction energies Predicting binding affinities, understanding reaction mechanisms

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Assays

The unique structural features of Cystine, N,N'-bis(aminoiminomethyl)-, namely the presence of two guanidinium groups and a disulfide bond, suggest that it may possess interesting biological activities. Guanidinium groups are known to be involved in a variety of biological processes, including molecular recognition and membrane transport. The disulfide bond, on the other hand, can undergo redox reactions, which play a crucial role in many cellular processes.

An interdisciplinary research program that combines chemical synthesis with advanced biological assays will be essential for exploring the full potential of this compound. The first step will be to synthesize sufficient quantities of the compound with high purity. Once the compound is in hand, a variety of biological assays can be performed to assess its activity.

For example, given the known antimicrobial properties of some guanidinylated compounds, the antibacterial and antifungal activity of Cystine, N,N'-bis(aminoiminomethyl)- could be evaluated against a panel of pathogenic microorganisms. researchgate.net Its ability to disrupt microbial membranes or inhibit key metabolic enzymes could be investigated.

Furthermore, the potential for this compound to act as an enzyme inhibitor could be explored. The guanidinium groups could mimic the side chain of arginine, a common residue in enzyme active sites. Assays could be designed to test for inhibition of enzymes that recognize arginine-containing substrates.

The ability of the compound to cross cell membranes is another important area of investigation. The positively charged guanidinium groups may facilitate its uptake into cells. Cell-based assays using fluorescently labeled versions of the compound could be used to study its cellular uptake and subcellular localization. The determination of cystine in biological material is a well-established practice that could be adapted for this purpose. nih.govresearchgate.net

Ultimately, a comprehensive understanding of the biological activities of Cystine, N,N'-bis(aminoiminomethyl)- will require a collaborative effort between chemists, biologists, and pharmacologists. This interdisciplinary approach will be key to unlocking the full potential of this promising new molecule.

Table 4: Potential Biological Assays for Cystine, N,N'-bis(aminoiminomethyl)-

Assay Type Biological Question Example Method
Antimicrobial Assays Does the compound have antibacterial or antifungal activity? Minimum Inhibitory Concentration (MIC) determination
Enzyme Inhibition Assays Does the compound inhibit specific enzymes? In vitro enzyme kinetics assays
Cellular Uptake Assays Can the compound enter cells? Fluorescence microscopy with a labeled compound

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